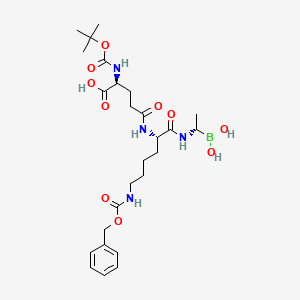

Boc-gamma-D-glu-L-lys(cbz)-D-boroala

Description

Properties

Molecular Formula |

C26H41BN4O10 |

|---|---|

Molecular Weight |

580.4 g/mol |

IUPAC Name |

(2S)-5-[[(2S)-1-[[(1S)-1-boronoethyl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H41BN4O10/c1-17(27(38)39)29-22(33)19(12-8-9-15-28-24(36)40-16-18-10-6-5-7-11-18)30-21(32)14-13-20(23(34)35)31-25(37)41-26(2,3)4/h5-7,10-11,17,19-20,38-39H,8-9,12-16H2,1-4H3,(H,28,36)(H,29,33)(H,30,32)(H,31,37)(H,34,35)/t17-,19+,20+/m1/s1 |

InChI Key |

OTTYWVUOPWENAJ-HOJAQTOUSA-N |

Isomeric SMILES |

B([C@@H](C)NC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O |

Canonical SMILES |

B(C(C)NC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Boc Gamma D Glu L Lys Cbz D Boroala

Strategies for Boronic Acid Amino Acid Synthesis, focusing on D-boroAla

The incorporation of boron-containing amino acid analogues into peptides is a significant area of medicinal chemistry, often imparting unique biological activities. The synthesis of D-boroAla, a chiral α-aminoboronic acid, requires precise control of stereochemistry.

Decarboxylative Borylation Approaches for α-Aminoboronates

Decarboxylative borylation has emerged as a powerful tool for the synthesis of α-aminoboronates from readily available amino acids. This method avoids the use of unstable α-halo precursors, which are often problematic in traditional synthesis routes. nih.gov A notable approach involves a nickel-catalyzed decarboxylative borylation that is mild, scalable, and applicable to a wide range of substrates, including those derived from peptides and natural products. nih.gov This strategy allows for the direct conversion of carboxylic acids into a diverse array of boronates that would otherwise necessitate lengthy de novo synthesis. nih.gov

Another innovative method utilizes visible-light-driven decarboxylative borylation of α-amino redox-active esters with bis(catecholato)diboron (B79384) (B₂cat₂). organic-chemistry.orgresearchgate.netorganic-chemistry.org This process is followed by a transamination step with 1,8-diaminonaphthalene (B57835) (DANH₂) to yield stable boronamides in good yields. organic-chemistry.orgorganic-chemistry.org The reaction can be performed as a one-pot procedure and is also amenable to flow conditions, highlighting its potential for industrial applications. organic-chemistry.orgorganic-chemistry.org This photochemical method has been successfully applied to a broad range of challenging substrates. researchgate.net

Table 1: Comparison of Decarboxylative Borylation Methods

| Feature | Nickel-Catalyzed Borylation | Visible-Light-Driven Borylation |

| Catalyst | Nickel complex nih.gov | Photocatalyst (e.g., phenothiazine) organic-chemistry.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) researchgate.net | Bis(catecholato)diboron (B₂cat₂) organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Starting Material | Carboxylic acids nih.govresearchgate.net | Redox-active esters of amino acids organic-chemistry.orgorganic-chemistry.org |

| Key Advantage | Broad substrate scope, including peptidic derivatives nih.gov | Mild conditions, scalability, and applicability to flow chemistry organic-chemistry.orgorganic-chemistry.org |

| Stereoselectivity | Can provide high diastereoselectivity in radical-based reactions nih.gov | Can produce enantioenriched products organic-chemistry.org |

Asymmetric Synthesis Methodologies for Chiral Boronate Derivatives

Achieving the desired stereochemistry at the boron-bearing carbon is crucial for the biological activity of molecules like D-boroAla. Asymmetric synthesis methodologies are therefore of paramount importance.

One approach involves the asymmetric homologation of boronic acids. For instance, the use of BINOL derivatives as catalysts in the reaction of boronic acids with trifluorodiazoethane has been shown to produce chiral trifluoromethyl-containing boronic acid derivatives with high yields and excellent enantioselectivity. nih.gov While this specific example focuses on trifluoromethylated compounds, the underlying principle of catalytic asymmetric homologation is applicable to the synthesis of other chiral boronates.

Another strategy relies on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the borylation reaction. Roush's tartrate-derived systems are a classic example of practical and predictable asymmetric allylboration, utilizing tartrate esters to control the stereochemistry. soci.org While focused on allylboronates, these principles can be adapted for the synthesis of α-aminoboronates. The development of new axially chiral borates and boronates has also provided efficient Lewis acidic catalysts for stereoselective reactions. researchgate.net

Table 2: Key Features of Asymmetric Boronate Synthesis

| Method | Catalyst/Auxiliary | Key Principle |

| Asymmetric Homologation | BINOL derivatives nih.gov | Catalytic asymmetric addition of a one-carbon unit to a boronic acid. nih.gov |

| Chiral Tartrate-Derived Systems | Tartrate esters soci.org | Use of a chiral auxiliary to control the facial selectivity of the reaction. soci.org |

| Axially Chiral Borates | Axially chiral borates and boronates researchgate.net | Employment of a chiral Lewis acid to catalyze a stereoselective transformation. researchgate.net |

Peptide Synthesis Protocols for Boc-gamma-D-glu-L-lys(cbz)-D-boroala Elaboration

Once the constituent amino acids, including the synthetically challenging D-boroAla, are prepared, they are assembled into the final peptide sequence. The elaboration of this compound can be achieved through various peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) using Boc and Fmoc Chemistries

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and often automated synthesis of peptides. iris-biotech.de The two primary strategies in SPPS are based on the use of either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group. americanpeptidesociety.org

The Boc strategy utilizes acid-labile protecting groups, which are removed by treatment with acids like trifluoroacetic acid (TFA). americanpeptidesociety.org While it was one of the first widely adopted methods, the harsh deprotection conditions can sometimes lead to peptide degradation. americanpeptidesociety.org However, Boc-based synthesis remains valuable in specific cases, particularly for sequences prone to racemization under the basic conditions used in Fmoc chemistry. americanpeptidesociety.org

The Fmoc strategy has largely become the preferred method due to its milder reaction conditions. bachem.com The Fmoc group is base-labile and is typically removed with piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.org This approach is compatible with a wider range of non-canonical amino acids and allows for on-resin modifications. iris-biotech.de The choice between Boc and Fmoc chemistries depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For a complex molecule like this compound, the selection would consider the stability of the boronic acid moiety and the protecting groups on the glutamic acid and lysine (B10760008) side chains.

Table 3: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc Chemistry | Fmoc Chemistry |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) americanpeptidesociety.org | 9-fluorenylmethyloxycarbonyl (Fmoc) americanpeptidesociety.org |

| Deprotection Condition | Acidic (e.g., TFA) americanpeptidesociety.org | Basic (e.g., piperidine in DMF) americanpeptidesociety.org |

| Advantages | Useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org | Milder conditions, compatibility with a wider range of building blocks, allows for on-resin modifications. iris-biotech.deamericanpeptidesociety.org |

| Disadvantages | Harsher deprotection conditions can lead to peptide degradation. americanpeptidesociety.org | Not ideal for all sequences. |

Solution-Phase Synthetic Routes for Peptide Backbone Assembly

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves building the peptide chain in a homogenous solution. bachem.comfiveable.me This method offers greater flexibility in manipulating reaction conditions such as temperature, pH, and solvent to optimize yield and purity. fiveable.me A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a final product with lower impurity levels compared to SPPS, where purification is typically performed only at the end. bachem.com

This approach is particularly well-suited for the synthesis of small to medium-sized peptides and those with complex structures that might be challenging to produce on a solid support. fiveable.me However, solution-phase synthesis can be more time-consuming and labor-intensive than SPPS. acs.org For the synthesis of this compound, a solution-phase approach could involve the stepwise coupling of protected amino acid derivatives or the condensation of peptide fragments. nih.gov

N-to-C Directional Synthesis Techniques for Peptide and Peptidomimetic Scaffolds

While the vast majority of chemical peptide synthesis proceeds in the C-to-N direction, mimicking the ribosomal synthesis in reverse, there is growing interest in N-to-C directional synthesis. nih.govresearchgate.net This "inverse" approach offers potential advantages in terms of minimizing the need for protecting groups and improving atom economy, which are key considerations for sustainable chemical manufacturing. nih.govchemrxiv.org

Effective amide bond formation in the N-to-C direction has been achieved using methods that employ thioesters, vinyl esters, and transamidation, with minimal epimerization. nih.gov The development of epimerization-free coupling protocols is crucial for the viability of this strategy. researchgate.net For the synthesis of a peptidomimetic like this compound, N-to-C synthesis on a solid support could provide the versatile C-terminal carboxyl group for further modification into the boroAla moiety. nih.gov

Orthogonal Protecting Group Strategies for Side Chain and N-Terminal Functionalities (e.g., Boc, Cbz, Fmoc)

In the case of this compound, a combination of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups is employed. The Boc group protects the N-terminal of the gamma-D-glutamic acid residue, while the Cbz group protects the ε-amino group of the L-lysine side chain. drugbank.com This combination is often referred to as a "quasi-orthogonal" system. biosynth.com Both Boc and Cbz are acid-labile, but their removal requires different acid strengths. peptide.combiosynth.com The Boc group can be cleaved under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA), while the Cbz group requires stronger acidic conditions, such as hydrogen fluoride (B91410) (HF), or can be removed by catalytic hydrogenation (e.g., H₂/Pd-C). peptide.commasterorganicchemistry.comorganic-chemistry.org This differential lability allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the lysine side-chain protection. peptide.com

The fluorenylmethyloxycarbonyl (Fmoc) group represents a truly orthogonal protecting group in combination with acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.de The Fmoc group is base-labile and is typically removed with a solution of piperidine in an organic solvent. creative-peptides.com This strategy is advantageous for synthesizing acid-sensitive peptides. iris-biotech.de While not explicitly present in the final named compound, Fmoc-based strategies are highly relevant for the synthesis of its analogues or for building blocks used in its assembly, particularly in solid-phase synthesis. nih.govacs.org For instance, Fmoc-protected amino boronic acid building blocks can be used in SPPS, with the final deprotection of side chains and cleavage from the resin performed under acidic conditions. nih.govresearchgate.net

Table 1: Common Protecting Groups in Peptide Boronic Acid Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Mild acid (e.g., TFA) | Fmoc, Cbz (catalytic hydrogenation) |

| Benzyloxycarbonyl | Cbz, Z | Strong acid (e.g., HF), Catalytic Hydrogenation | Fmoc, Boc (under specific conditions) |

Diversity-Oriented Synthesis (DOS) and Building-Block Approaches for Analogues of Peptide Boronic Acids

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore new chemical space and identify compounds with novel biological activities. nih.gov In the context of peptide boronic acids, DOS strategies are employed to create a wide range of analogues for structure-activity relationship (SAR) studies. rsc.org This is often achieved through the use of versatile building-block approaches, which allow for the modular assembly of different components. nih.govresearchgate.net

A significant advancement in the synthesis of peptide boronic acid analogues is the development of methods to prepare N-Fmoc-α-aminoboronic acid building blocks. nih.gov These building blocks can be readily incorporated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, enabling the automated and combinatorial synthesis of diverse peptide boronic acid libraries. nih.govresearchgate.net This approach overcomes many of the challenges associated with traditional solution-phase synthesis, such as multi-step routes, low yields, and difficult purifications. rsc.org

The synthesis of these building blocks can be achieved through methods like the nickel-catalyzed decarboxylative borylation of N-hydroxyphthalimide (NHPI) esters of Fmoc-protected amino acids. researchgate.netsemanticscholar.org This reaction converts the carboxylic acid group of an amino acid into a boronate ester. nih.gov Once the Fmoc-α-aminoboronate building blocks are synthesized, they can be immobilized on a solid support, such as a 1-glycerol polystyrene resin, and used for subsequent peptide chain elongation. nih.govresearchgate.net This solid-phase approach allows for the efficient synthesis of a variety of peptide sequences. acs.org

By varying the amino acid residues, the protecting groups, and the boronic acid moiety, a vast number of analogues of this compound can be generated. This diversity is crucial for optimizing the compound's properties, such as its potency and selectivity as an enzyme inhibitor. rsc.org The building-block approach facilitates the exploration of different stereochemistries, side-chain functionalities, and peptide backbone modifications. nih.gov

Analytical Techniques for Synthetic Product Characterization and Purity Assessment (e.g., NMR, Mass Spectrometry, HPLC)

The characterization and purity assessment of synthetic products like this compound are critical to ensure their identity and quality. A combination of analytical techniques is typically employed for this purpose. ijsra.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptides and peptide boronic acids. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating compounds based on their hydrophobicity. nih.gov By analyzing the chromatogram, the presence of impurities and by-products can be detected and quantified. resolvemass.ca HPLC is also used for the purification of the final product. rsc.org

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of the synthesized compound, thereby confirming its identity. ijsra.netresolvemass.ca Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for peptide analysis. ijsra.net High-resolution mass spectrometry provides highly accurate mass measurements, further confirming the elemental composition. resolvemass.ca For peptide boronic acids, derivatization with a diol or using a specific matrix like 2,5-dihydroxybenzoic acid (DHB) can improve their detection by MALDI-MS. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the connectivity of the amino acid residues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information at the atomic level. resolvemass.ca One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete structure of the molecule, including the stereochemistry of the chiral centers. mdpi.com NMR is crucial for confirming the presence of the boronic acid moiety and the correct installation of the protecting groups. mdpi.com It is a powerful technique for the unambiguous characterization of the final product and any synthetic intermediates. ijsra.net

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| HPLC | Purity assessment, detection of impurities, purification. nih.gov |

| Mass Spectrometry | Molecular weight determination, sequence verification, elemental composition. ijsra.netresolvemass.ca |

| NMR Spectroscopy | Detailed 3D structure, confirmation of connectivity and stereochemistry. resolvemass.camdpi.com |

Molecular Mechanisms of Enzyme Inhibition by Boc Gamma D Glu L Lys Cbz D Boroala

Identification and Characterization of Target Enzymes in Bacterial Cell Wall Biosynthesis and Resistance

The primary targets of Boc-gamma-D-glu-L-lys(cbz)-D-boroala and its analogues are serine-active site enzymes, which play crucial roles in the final steps of peptidoglycan synthesis and in the deactivation of β-lactam antibiotics. These enzymes include Penicillin-Binding Proteins (PBPs) and Serine β-Lactamases (SBLs).

Low Molecular Mass (LMM) PBPs are primarily involved in the maturation and remodeling of the bacterial cell wall, exhibiting D,D-carboxypeptidase activity that trims the terminal D-alanine from pentapeptide stems of nascent peptidoglycan. cathdb.info This activity regulates the degree of cross-linking in the cell wall. cathdb.info this compound and its analogues are potent inhibitors of these enzymes.

Research on a series of potential transition state analogue inhibitors identified peptide boronic acids as highly effective against LMM PBPs. rcsb.org A closely related dipeptide analogue, Boc-L-Lys(Cbz)-D-boroAla, demonstrated potent inhibition of Neisseria gonorrhoeae PBP3 with a Kᵢ value of 370 nM. rcsb.org The same study revealed that these boronic acids also inhibit Escherichia coli PBP5. rcsb.org A strong inverse correlation was observed between the inhibitor's Kᵢ value and the enzyme's catalytic efficiency (kcat/Km) with its natural substrate, yielding high Km/Kᵢ ratios of 9600 for N. gonorrhoeae PBP3 and 1900 for E. coli PBP5, indicating that the inhibitor is a highly effective mimic of the substrate's transition state. rcsb.org The crystal structure of this compound in complex with E. coli PBP5 has been solved, confirming it as a direct inhibitor of this key enzyme. nih.gov

Inhibitory Potency of a Dipeptide Boronic Acid Analogue Against Low Molecular Mass PBPs

| Target Enzyme | Organism | Inhibitor | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| PBP3 | Neisseria gonorrhoeae | Boc-L-Lys(Cbz)-D-boroAla | 370 | rcsb.org |

| PBP5 | Escherichia coli | Boc-L-Lys(Cbz)-D-boroAla | Data not specified, but potent inhibition confirmed | rcsb.org |

Serine β-lactamases are the primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. nih.govmdpi.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov They are categorized into Ambler classes A, C, and D based on sequence homology. nih.gov Boronic acids are recognized as a class of inhibitors that can effectively target these enzymes. mdpi.com They function as transition state analogues, similar to their mechanism against PBPs. researchgate.net While specific bicyclic boronate inhibitors have shown broad-spectrum activity against Class A, C, and D β-lactamases, detailed kinetic data for the inhibition of these specific SBL classes by this compound is not prominently available in the reviewed literature. nih.gov However, based on its chemical structure and known activity of related compounds, it is a candidate for SBL inhibition.

Hypothesis of Transition State Analogue Inhibition

The inhibitory power of this compound is based on the transition state analogue hypothesis. This principle posits that enzymes bind most tightly to the transition state of a reaction, and a stable molecule that mimics this high-energy intermediate will act as a potent inhibitor. Boronic acids are particularly effective in this role for serine hydrolases like PBPs and SBLs. rcsb.orgresearchgate.net

The catalytic mechanism of serine hydrolases proceeds through a high-energy tetrahedral intermediate formed when the active site serine attacks the carbonyl carbon of the substrate peptide bond. researchgate.net The boronic acid moiety of this compound is specifically designed to mimic this state. The boron atom, with its empty p-orbital, is highly electrophilic and susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site. researchgate.net Upon binding, the boron atom shifts from a trigonal planar (sp²) geometry to a more stable tetrahedral (sp³) configuration, closely resembling the geometry of the enzymatic tetrahedral intermediate. researchgate.net

The interaction between the inhibitor and the enzyme culminates in the formation of a reversible, covalent adduct. nih.gov X-ray crystallography of E. coli PBP5 in complex with this compound confirms that the boron atom is covalently attached to the catalytic Ser-44 residue. rcsb.orgnih.gov This bond forms a stable but reversible tetrahedral complex that effectively locks the enzyme in an inactive state, preventing it from processing its natural substrate or β-lactam antibiotics. nih.gov This covalent interaction is the molecular basis of the compound's potent, competitive inhibition. rcsb.org

Specific Binding Site Interactions and Molecular Recognition

The high-resolution (1.6 Å) crystal structure of the E. coli PBP5-inhibitor complex (PDB ID: 1Z6F) provides a detailed map of the molecular interactions that confer specificity and high-affinity binding. rcsb.orgnih.gov

Upon covalent bond formation with Ser-44, the inhibitor is precisely positioned within the active site. The now tetrahedral boronyl center is stabilized by key interactions. One of the boronyl hydroxyl groups (O2) occupies the "oxyanion hole," a critical feature of serine hydrolases. rcsb.org It forms hydrogen bonds with the backbone amides of Ser-44 and His-216, mimicking the stabilization of the negatively charged oxygen in the true transition state. rcsb.org

The other boronyl hydroxyl group (O3) is positioned where the nucleophilic water molecule would be during the deacylation step of the normal catalytic reaction. rcsb.orgnih.gov This hydroxyl is solvated by a water molecule that forms a bridge to another key residue, Ser-110. rcsb.orgnih.gov

The activation of the catalytic serine (Ser-44) for its initial attack is facilitated by Lys-47, which acts as the general base. rcsb.orgnih.gov In the inhibitor complex, Ser-44 and Lys-47 remain within hydrogen-bonding distance, supporting this role. rcsb.orgnih.gov The structure also suggests a sophisticated hydrogen-bonding network involving Lys-213 and Ser-110 that helps to position the hydrolytic water molecule for deacylation, a process that is stalled by the stable inhibitor adduct. rcsb.orgnih.govnih.gov These specific and multi-point interactions explain the potent inhibitory activity of this compound as a transition state analogue.

Analysis of the Oxyanion Hole Interaction and Stabilization

The D-boroala moiety at the C-terminus of this compound is the key to its inhibitory action, functioning as a transition-state analog. In the active site of a target peptidase, such as γGTase, the boron atom of the D-boroala residue is subject to nucleophilic attack by a catalytic serine or threonine residue. This results in the formation of a stable, covalent tetrahedral adduct.

This tetrahedral intermediate closely mimics the high-energy transition state of peptide bond hydrolysis. A critical feature of many peptidase active sites is the "oxyanion hole," a region comprising backbone amide protons or other hydrogen bond donors that stabilize the negatively charged oxygen (oxyanion) of the tetrahedral intermediate during catalysis. In the context of the inhibitor, the hydroxyl group on the boron atom, once in the tetrahedral configuration, is positioned to interact with the oxyanion hole. This interaction provides significant stabilization to the enzyme-inhibitor complex, contributing to a tighter binding and more potent inhibition. The stability of this adduct effectively sequesters the enzyme, preventing it from proceeding with its normal catalytic cycle.

Role of Peptide Moieties in Enzyme Active Site Specificity and Affinity

The peptide portion of this compound is crucial for its specificity and affinity for the target enzyme's active site. The individual amino acid residues and their protecting groups are designed to interact with specific subsites of the enzyme, ensuring that the inhibitor is correctly oriented for the boronic acid to interact with the catalytic residues.

Gamma-D-glutamyl Moiety: The N-terminal gamma-D-glutamyl residue is a key recognition element for enzymes like γGTase, which naturally process gamma-glutamyl compounds such as glutathione (B108866). researchgate.netnih.gov The D-configuration of the glutamate (B1630785) may influence the inhibitor's resistance to degradation or its specific orientation within the active site. Enzymes like γGTase are known to exhibit a degree of stereospecificity, and the use of a D-amino acid can be a strategic choice in inhibitor design. nih.gov

L-lysine(cbz) Moiety: The central L-lysine residue, with its side chain protected by a carboxybenzyl (cbz) group, likely interacts with a corresponding subsite in the enzyme's active site. The length and charge of the lysine (B10760008) side chain, along with the bulky, hydrophobic cbz group, contribute to the inhibitor's specificity by forming van der Waals, hydrophobic, or hydrogen bonding interactions with the enzyme. These interactions are critical for anchoring the inhibitor in the correct position to ensure high-affinity binding.

Boc Protecting Group: The N-terminal tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide chemistry. In the context of this inhibitor, it serves to protect the N-terminus from degradation and its bulky, hydrophobic nature can also contribute to binding affinity by interacting with hydrophobic pockets near the enzyme's active site.

Kinetic Characterization of Enzyme Inhibition (e.g., Determination of Dissociation Constants (K_i) and Inhibition Types)

The inhibition typically follows a two-step mechanism: an initial rapid, reversible binding to form an initial enzyme-inhibitor complex (EI), followed by a slower, reversible formation of the more stable tetrahedral adduct (EI*).

The type of inhibition can vary depending on the substrate and the reaction conditions. For γGTase, which has a ping-pong mechanism, boronic acid inhibitors can act as competitive inhibitors with respect to the gamma-glutamyl donor substrate, as they bind to the same site on the free enzyme. researchgate.net However, they can also exhibit uncompetitive inhibition with respect to the acceptor substrate in the transpeptidation reaction, as they bind to the acyl-enzyme intermediate.

Below is an interactive data table with representative kinetic data for a related γGTase inhibitor, γ-boroGlu, to illustrate the typical parameters measured.

| Inhibitor | Target Enzyme | Substrate | Inhibition Type | K_i (nM) | k_on (mM⁻¹s⁻¹) | k_off (s⁻¹) |

| γ-boroGlu | γ-Glutamyl Transpeptidase | γGlu-AMC (hydrolysis) | Competitive | 35 | 400 | 0.02 |

| γ-boroGlu | γ-Glutamyl Transpeptidase | γGlu-AMC (transamidation with Gly-Gly) | Uncompetitive | - | - | - |

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Influence of Boronic Acid Stereochemistry (D- vs. L-boroAla) on Inhibitory Potency and Selectivity

The stereochemistry of the C-terminal boronic acid analogue of alanine (B10760859) (boroAla) is a critical determinant of the inhibitory potency and selectivity of dipeptide inhibitors. The preference for either the D- or L-enantiomer is highly dependent on the target enzyme's active site topology, which has evolved to recognize substrates with specific stereochemical configurations.

For certain bacterial enzymes, such as penicillin-binding proteins (PBPs), there is a marked preference for the D-boroAla configuration. This is consistent with the fact that their physiological substrates, involved in cell wall biosynthesis, are based on D-alanine at the cleavage site. acs.org A study of potential transition state analogue inhibitors for PBPs identified a compound structurally related to the subject of this article, Boc-L-Lys(Cbz)-D-boroAla, as the most effective inhibitor in the series against a set of low molecular mass PBPs. acs.org The preference for the D-boroAla enantiomer was explicitly noted, highlighting the importance of mimicking the natural substrate's stereochemistry. acs.org

Conversely, for other enzyme classes like dipeptidyl peptidase IV (DPP-IV), the stereochemical requirements can be different. SAR studies on Xaa-boroPro dipeptide inhibitors of DPP-IV have shown that inhibitory activity requires the (R)-stereoisomer of boroProline at the P1 position (the C-terminal position). nih.gov For most amino acids, the (R)-configuration corresponds to the D-enantiomer. However, these same studies showed that at the P2 position (the N-terminal position), L-amino acids are well-tolerated, while D-amino acids are not. nih.gov This demonstrates that the optimal stereochemistry at each position of a peptide inhibitor is dictated by the specific sub-pockets of the enzyme's active site. In some conformationally constrained lactam-based inhibitors of DPP IV, a reversal was observed, where D-L diastereomers were unexpectedly more potent than L-L lactams. nih.gov

This target-dependent stereochemical preference underscores a crucial principle in the design of boronic acid inhibitors: the stereocenter bearing the boronic acid must be configured to match the geometry of the transition state for the specific enzyme being targeted.

| Enzyme Class | Inhibitor Type | Preferred Stereochemistry at C-Terminus (P1 position) | Rationale / Observation | Reference |

|---|---|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Peptide Boronic Acids | D-boroAla | Mimics the D-Ala based physiological substrates for cell wall biosynthesis. | acs.org |

| Dipeptidyl Peptidase IV (DPP-IV) | Xaa-boroPro Dipeptides | (R)-boroPro (D-equivalent) | Required for potent inhibition. The P2 position, however, prefers L-amino acids. | nih.gov |

Impact of Gamma-Glutamyl and Lysine (B10760008) (Cbz) Moiety Modifications on Target Affinity

The gamma-glutamyl and lysine moieties, along with their respective protecting groups (Boc and Cbz), are pivotal for target recognition and binding affinity. These components are not merely structural scaffolds but are functional elements that engage in specific interactions within an enzyme's active site.

The gamma-glutamyl moiety is particularly significant for targeting enzymes involved in glutathione (B108866) metabolism, such as gamma-glutamyl transpeptidase (γGTase). nih.govacs.orgacs.org Studies on the gamma-boronic acid analogue of L-glutamic acid (γ-boroGlu) have shown it to be a potent, competitive inhibitor of γGTase with a Ki value of 35 nM. nih.govacs.orgacs.org The proposed mechanism involves the addition of the boronic acid to an active site hydroxyl group, forming a covalent, tetrahedral adduct that mimics the transition states and intermediates of the natural enzymatic reaction. nih.govacs.org This indicates that the gamma-glutamyl portion of Boc-gamma-D-glu-L-lys(cbz)-D-boroala is likely a key determinant for affinity towards enzymes that recognize gamma-glutamylated substrates.

The lysine (Cbz) moiety contributes to affinity through its side chain and the carboxybenzyl (Cbz) protecting group. The lysine side chain provides length and a potential site for hydrogen bonding or electrostatic interactions. The Cbz group, a bulky aromatic moiety, can engage in significant hydrophobic and π-stacking interactions within the enzyme's binding pocket. In the development of inhibitors for the Cbl-b protein, the addition of a Cbz group to the N-terminus of a peptide was shown to insert into a hydrophobic pocket, forming favorable hydrophobic and π-cation interactions that resulted in improved inhibitory potency. acs.orgacs.org Similarly, the Cbz group in this compound likely serves to anchor the inhibitor in a hydrophobic sub-pocket of its target enzyme. Modifications to this part of the molecule can have significant effects. For example, in the development of irreversible inhibitors for transglutaminase 2 based on a lysine scaffold, replacing a key carboxylic acid with a hydroxymethyl group or its complete deletion resulted in only a modest 2- to 4-fold loss in potency, suggesting it was not making a critical interaction and could be modified to improve other properties like cell permeability. nih.gov

| Moiety | Likely Functional Role | Impact of Modification | Reference |

|---|---|---|---|

| gamma-Glutamyl | Mimics natural substrates for enzymes like γGTase, enabling formation of a tetrahedral transition-state adduct. | Alterations to the carboxylate position or stereochemistry would likely decrease affinity for γGTase-like enzymes. | nih.govacs.org |

| Lysine Side Chain | Provides optimal spacing and potential for polar/charged interactions in the enzyme's binding site. | Varying the side-chain length (e.g., using ornithine) would probe the dimensions of the binding pocket. | nih.gov |

| Carboxybenzyl (Cbz) Group | Engages in hydrophobic and π-stacking interactions within a non-polar sub-pocket of the target enzyme. | Replacement with other bulky or aromatic groups could fine-tune binding affinity and selectivity. Substitution with smaller or more polar groups would likely reduce potency. | acs.orgacs.org |

Exploration of Chemical Space through Systematic Substitutions and Derivatizations

To optimize the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound, medicinal chemists explore the surrounding chemical space through systematic modifications. This involves altering specific parts of the molecule and observing the effect on its biological activity.

One common strategy is the substitution of amino acid residues . In studies of dipeptidyl peptidase IV inhibitors of the Xaa-boroPro type, the N-terminal P2 amino acid was systematically varied. nih.gov This revealed a tolerance for a variety of L-amino acids but not D-amino acids or sterically hindered residues, thereby defining the structural requirements of the S2 subsite of the enzyme. nih.gov A similar approach applied to this compound would involve replacing the gamma-D-glutamyl residue with other natural or unnatural amino acids to probe the target enzyme's specificity.

Another avenue is the modification of protecting groups . The N-terminal Boc group and the lysine side-chain Cbz group are essential for protecting the amine functionalities during synthesis, but they also contribute significantly to the binding affinity. Replacing the Cbz group with other moieties, such as fluorenylmethyloxycarbonyl (Fmoc) or different substituted benzyl (B1604629) groups, could enhance hydrophobic interactions or introduce new electronic properties. acs.org Similarly, altering the N-terminal protecting group could modulate solubility and cell permeability.

Derivatization of the peptide backbone is also a key strategy. To reduce the peptide character and improve metabolic stability, amide bonds can be replaced with isosteres, such as (E)-alkene dipeptide isosteres. nih.gov Furthermore, to prevent unwanted pH-dependent cyclization that can occur in dipeptide boronic acids and reduce their potency at physiological pH, conformationally constrained analogues, such as lactam structures, can be synthesized. nih.gov

Rational Design Principles for Enhancing Inhibitory Activity against Specific Enzyme Classes

The design of potent and selective boronic acid inhibitors is guided by several key rational design principles, centered on mimicking the enzyme's transition state and leveraging structural biology data.

The foundational principle for boronic acid inhibitors is their function as transition-state analogues . nih.govacs.org The boron atom is electrophilic and can readily form a stable, reversible covalent bond with a nucleophilic residue (e.g., serine or threonine) in the active site of a protease. pnas.org This creates a tetrahedral boronate complex that mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent inhibition. The design of this compound likely capitalizes on this by presenting a peptide-like structure that guides the boronic acid "warhead" to the catalytic machinery of the target enzyme.

Modern rational design heavily relies on structure-based approaches . When the 3D structure of a target enzyme is known, inhibitors can be designed to fit precisely into the active site. For instance, in the development of inhibitors for the malaria parasite protease SUB1, substrate specificity was first determined, and then peptidic boronic acids were designed to match the preferred substrate sequence, leading to potent nanomolar inhibitors. pnas.org Similarly, potent and specific inhibitors of the proteasome's β2 active site were developed not by screening, but by rational design based on the crystal structure of the proteasome bound to its endogenous inhibitor, PI31. nih.govresearchgate.net Small peptide segments from PI31 were identified and then derivatized with an electrophile to enhance potency. nih.gov

Another principle is the optimization of pharmacokinetic properties . While high potency is essential, a successful inhibitor must also possess drug-like qualities. This can involve designing prodrugs, as seen with the proteasome inhibitor ixazomib, which uses a prodrug mechanism to facilitate oral bioavailability. nih.gov Design efforts may also focus on creating smaller, non-peptide boronic acid derivatives to improve stability and cell permeability. ebi.ac.uk

Comparative Analysis of Inhibitory Profiles of this compound with Other Boronic Acid Inhibitors (e.g., Arylboronic Acids, Cyclic Boronates)

This compound belongs to the class of dipeptidyl boronic acid inhibitors. Its inhibitory profile can be understood by comparing it with other classes of boronic acid inhibitors, such as arylboronic acids and cyclic boronates.

Dipeptidyl Boronic Acids: These inhibitors, like the subject compound and the proteasome inhibitor bortezomib, typically offer high potency and selectivity. nih.govnih.gov Their peptide nature allows them to engage multiple subsites of a protease active site, mimicking the natural substrate and leading to tight binding. However, this peptide character can also lead to liabilities such as poor oral bioavailability, rapid clearance, and susceptibility to metabolic degradation. nih.govjohnshopkins.edu They are among the most potent DPP-IV inhibitors known. nih.gov

Arylboronic Acids: This class consists of a boronic acid group attached to an aromatic ring. They are generally smaller, non-peptidic molecules. This can lead to improved drug-like properties, such as better stability and membrane permeability. However, they may lack the extensive interactions of peptide-based inhibitors, sometimes resulting in lower potency or selectivity. Arylboronic acids have been shown to be effective inhibitors of serine proteases and have been investigated as inhibitors for KPC/AmpC β-lactamases, where aromatic diboronic acids, in particular, showed strong synergistic activity with carbapenem (B1253116) antibiotics. mdpi.com The presence of two boronic acid groups can increase acidity and reduce lipophilicity compared to monoboronic derivatives. mdpi.com

Cyclic Boronates: This class includes compounds like vaborbactam, a clinically approved β-lactamase inhibitor. In these inhibitors, the boron atom is part of a bicyclic ring structure. This conformational constraint can enhance binding affinity and stability. Cyclic boronates are designed to be highly stable mimics of the anionic tetrahedral intermediates in enzyme catalysis and have shown potent inhibition against both serine- and metallo-β-lactamases. Their rigid structure can lead to highly specific interactions and improved pharmacological profiles compared to more flexible acyclic boronic acids.

| Inhibitor Class | General Structure | Strengths | Weaknesses | Example(s) |

|---|---|---|---|---|

| Dipeptidyl Boronic Acids | Peptide backbone with C-terminal boro-amino acid | High potency and selectivity due to substrate mimicry | Poor stability, low oral bioavailability, potential for pH-dependent cyclization | Bortezomib, this compound |

| Arylboronic Acids | Boronic acid on an aromatic ring | Good stability, smaller size, improved drug-like properties | May have lower potency or selectivity compared to peptidic inhibitors | Phenylenediboronic acids |

| Cyclic Boronates | Boron atom incorporated into a bicyclic ring system | High stability, conformational rigidity enhances binding, potent dual-target inhibition possible | More complex synthesis | Vaborbactam, Tavaborole |

Advanced Structural Elucidation and Biophysical Characterization Methodologies

X-ray Crystallography of Enzyme-Inhibitor Complexes

The three-dimensional structure of Boc-gamma-D-glu-L-lys(cbz)-D-boroala in complex with the LF protease has been determined at high resolution, providing a static yet detailed snapshot of the molecular recognition events that underpin its inhibitory activity. This was achieved through meticulous experimental procedures, from the formation of the enzyme-inhibitor complex to the final refinement of the crystal structure.

To obtain crystals of the LF-inhibitor complex, co-crystallization is a commonly employed technique. In this method, the purified LF protein is mixed with a molar excess of this compound in solution prior to setting up crystallization trials. This allows for the formation of a stable complex in the liquid phase, which is then induced to crystallize under specific conditions of pH, precipitant concentration, and temperature.

Alternatively, soaking is another viable method. Pre-grown crystals of the apo-enzyme (LF without the inhibitor) are transferred to a solution containing the inhibitor. The inhibitor then diffuses into the crystal lattice and binds to the active site of the enzyme. The choice between co-crystallization and soaking often depends on empirical factors, including the solubility of the inhibitor and its effect on crystal packing.

Once suitable crystals of the LF-Boc-gamma-D-glu-L-lys(cbz)-D-boroala complex are obtained, they are subjected to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern produced by the crystal is recorded on a detector. The intensity and position of the diffraction spots contain the information necessary to determine the electron density distribution within the crystal.

The collected data are then processed, which involves indexing the diffraction pattern, integrating the intensities of the reflections, and scaling the data. The resulting electron density map is used to build an atomic model of the protein-inhibitor complex. This model is then refined against the experimental data using computational methods to improve its accuracy and agreement with the observed diffraction pattern. The quality of the final structure is assessed using various statistical parameters. The crystal structure of Bacillus anthracis lethal factor in complex with this compound has been deposited in the Protein Data Bank under the accession code 1Z6F.

The high-resolution crystal structure of the LF-Boc-gamma-D-glu-L-lys(cbz)-D-boroala complex (PDB ID: 1Z6F) reveals the intricate details of its binding mode. The inhibitor is observed to occupy the active site of the enzyme, making numerous specific interactions with the protein residues.

A key feature of the interaction is the formation of a covalent bond between the boron atom of the inhibitor and the catalytic zinc ion in the LF active site, mediated by a water molecule. This covalent adduct is a hallmark of boronic acid-based inhibitors and contributes significantly to their high potency.

The structure further elucidates the hydrogen bonding network and van der Waals contacts between the inhibitor and the enzyme. The various chemical moieties of this compound, including the Boc, gamma-D-glutamate, L-lysine(cbz), and D-boroalanine components, each play a distinct role in positioning the inhibitor within the active site and maximizing its interactions with the surrounding amino acid residues. Analysis of the complex also reveals any conformational changes that may occur in the enzyme upon inhibitor binding, providing insights into the dynamic nature of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Protein-Ligand Interactions

While X-ray crystallography provides a static picture of the enzyme-inhibitor complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to study the conformation and dynamics of the inhibitor and its interactions with the target protein in solution. Although specific NMR studies for this compound are not extensively reported in the public domain, the principles of this technique are highly relevant for a comprehensive understanding of its behavior.

NMR experiments, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to identify which parts of the inhibitor are in close contact with the protein. Furthermore, 2D NMR techniques like NOESY can provide information about the conformation of the bound ligand. Isotope labeling of either the protein or the inhibitor can further enhance the detail and clarity of the NMR data, allowing for a more precise mapping of the binding interface and a deeper understanding of the conformational dynamics of the complex in a solution environment, which more closely mimics physiological conditions.

Spectroscopic Methods for Mechanistic Investigations (e.g., Fluorescence-based enzyme assays)

Fluorescence-based enzyme assays are a cornerstone for characterizing the inhibitory potency of compounds like this compound. These assays typically utilize a synthetic substrate that, upon cleavage by the enzyme, produces a fluorescent signal. The rate of the reaction can be monitored by measuring the increase in fluorescence over time.

In the context of LF inhibition, a common approach is to use a Förster Resonance Energy Transfer (FRET) peptide substrate. This substrate contains a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. When LF cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions. It provides a complete thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the LF enzyme. The heat released or absorbed upon binding is measured, and from the resulting binding isotherm, the thermodynamic parameters can be derived. The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

This detailed thermodynamic information provides valuable insights into the driving forces of the binding interaction. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can be indicative of the release of ordered water molecules from the binding interface. Although specific ITC data for the interaction of this compound with LF is not publicly documented, this technique is indispensable for a complete biophysical characterization of such an inhibitor.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking for Ligand-Protein Interaction Prediction and Binding Mode Hypothesis Generation

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For dipeptidyl boronic acid inhibitors, this technique has been instrumental in elucidating their binding modes within the active sites of proteasomes and other serine proteases.

Docking studies have consistently shown that the boronic acid moiety is crucial for the inhibitory activity of these compounds. It forms a covalent bond with the catalytic serine or threonine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. The dipeptidyl backbone of the inhibitor engages in a series of hydrogen bonding and hydrophobic interactions with the protein, which contribute to its binding affinity and selectivity.

For instance, in a study on novel dipeptidyl boronic acid proteasome inhibitors, molecular docking revealed that the most potent compounds fit snugly into the β5 subunit's active pocket. researchgate.netnih.gov Similarly, docking studies of β-amino acid-containing dipeptidyl boronic acids indicated an interaction profile with the 20S proteasome that is comparable to the well-known inhibitor bortezomib. nih.govacs.org These computational predictions have been pivotal in understanding the structure-activity relationships (SAR) of this class of inhibitors. nih.gov

| Inhibitor Class | Target Enzyme | Key Predicted Interactions | Reference |

|---|---|---|---|

| αα-amino acid derivatives | Proteasome β5 subunit | Covalent bond with catalytic residue; Hydrogen bonds and hydrophobic interactions within the active site pocket. | researchgate.netnih.gov |

| β-amino acid derivatives | 20S Proteasome | Binding mode similar to bortezomib, involving covalent and non-covalent interactions. | nih.govacs.org |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Binding Events and Conformational Landscapes of Enzyme-Inhibitor Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to explore the conformational flexibility of the enzyme-inhibitor complex and the stability of the binding interactions over time.

MD simulations of proteasome-inhibitor complexes have provided insights into the subtle conformational changes that occur upon ligand binding. These simulations can reveal the role of solvent molecules in mediating interactions and can help to identify key residues that are critical for maintaining the stability of the complex. For boronic acid inhibitors, MD simulations can be particularly useful in studying the dynamics of the covalent bond formed with the active site serine and the surrounding hydrogen bond network.

Atomistic MD simulations of the human proteasome, both in its native state and when inhibited by a covalent ligand, have been performed to understand the molecular details of inhibition. mpg.de These simulations can reveal large-scale structural changes that occur upon inhibitor binding, providing a more complete picture of the inhibition mechanism.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies for Elucidating Catalytic Mechanisms and Transition State Stabilization

To gain a deeper understanding of the chemical reactions involved in enzyme catalysis and inhibition, researchers often turn to hybrid quantum mechanical/molecular mechanical (QM/MM) methods. In QM/MM simulations, the region of the system where bond breaking and forming occurs (e.g., the active site) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field.

For boronic acid inhibitors, QM/MM studies are essential for accurately modeling the covalent interaction with the catalytic serine residue. These calculations can provide detailed information about the reaction mechanism, including the structure of the transition state and the energetics of the reaction pathway. Time-dependent QM/MM simulations have been successfully employed to describe the covalent docking process of boron-based inhibitors to various enzymes, revealing structural changes and geometric preferences that lead to the formation of the covalent bond. outbreak.infofrontiersin.orgnih.gov Such studies are crucial for the rational design of more potent and selective covalent inhibitors. outbreak.infofrontiersin.orgnih.gov

Virtual Screening and In Silico Design Strategies for Identifying Novel Scaffolds and Optimizing Existing Inhibitors

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For the discovery of novel boronic acid inhibitors, virtual screening campaigns have been conducted using both non-covalent and covalent docking protocols. mdpi.com In a hierarchical approach, a large library of compounds can first be screened using a fast, non-covalent docking method to filter out unlikely candidates. The top-scoring compounds are then subjected to a more rigorous covalent docking simulation to predict their binding affinity and pose more accurately. mdpi.com This strategy has been successfully applied to identify novel, nonpeptidic covalent inhibitors of the immunoproteasome. mdpi.com

Docking-based virtual screening has also been employed to identify potential covalent inhibitors for other targets by screening libraries of electrophilic small molecules. nih.gov These in silico approaches, combined with medicinal chemistry efforts, are powerful tools for the discovery of new chemical entities with therapeutic potential.

| Screening Approach | Target | Library Size | Key Outcome | Reference |

|---|---|---|---|---|

| Hierarchical non-covalent and covalent docking | Immunoproteasome β5i subunit | > 104,000 boronic acid derivatives | Identification of five experimentally confirmed nonpeptidic covalent inhibitors. | mdpi.com |

| Docking-based virtual screening of electrophilic compounds | SARS-CoV-2 MPro | 41,757 compounds | Identification of 17 potential covalent inhibitors. | nih.gov |

Free Energy Perturbation (FEP) and Alchemical Methods for Relative Binding Affinity Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common protein target. FEP simulations involve "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides a highly accurate prediction of the relative binding affinity.

While specific FEP studies on "Boc-gamma-D-glu-L-lys(cbz)-D-boroala" have not been reported, this methodology holds great promise for the optimization of dipeptidyl boronic acid inhibitors. FEP can be used to predict the effect of small chemical modifications on binding affinity, thereby guiding the design of more potent analogs. The application of FEP to reversible covalent inhibitors is an active area of research, with specialized thermodynamic cycles being developed to account for both the non-covalent and covalent binding states. nih.govresearchgate.net

The accuracy of FEP calculations has been demonstrated in various drug discovery projects, and its application to boronic acid inhibitors could provide valuable insights for lead optimization. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of Boc-γ-D-Glu-L-Lys(Cbz)-D-boroAla that influence its antibacterial activity?

- Methodological Answer : The compound’s activity depends on stereochemistry and functional group modifications. For example, replacing the boronic acid moiety with other groups (e.g., N-acetyl) abolishes activity, as shown in structure-activity relationship (SAR) studies. The D-configuration of the boroAla residue is critical, as L-boroAla analogs exhibit reduced potency . Analytical techniques like LC-MS/MS and NMR are essential for confirming stereochemical integrity during synthesis .

Q. How is the minimum inhibitory concentration (MIC) of Boc-γ-D-Glu-L-Lys(Cbz)-D-boroAla determined against Gram-positive and Gram-negative bacteria?

- Methodological Answer : MIC assays involve serial dilution of the compound in bacterial cultures (e.g., S. aureus, E. coli) followed by optical density measurements. D-boroAla derivatives show MIC values as low as 8 µg/mL for Gram-positive bacteria and require 4× MIC for bactericidal effects in Gram-negative strains due to dual D-Ala-D-Ala ligase (DDL) targets . Include controls like cycloserine (a known DDL inhibitor) to validate assay robustness .

Q. What biochemical assays confirm the inhibition of D-Ala-D-Ala ligase (DDL) by Boc-γ-D-Glu-L-Lys(Cbz)-D-boroAla?

- Methodological Answer : Intracellular D-Ala-D-Ala levels are quantified via LC-MS/MS after treating bacteria with the compound at 4× MIC. A significant reduction in D-Ala-D-Ala indicates DDL inhibition. Parallel experiments with cycloserine (which also reduces D-Ala levels) and D-Ala supplementation (to antagonize cycloserine but not D-boroAla) further validate target specificity .

Advanced Research Questions

Q. How does the presence of dual DDL isoforms in E. coli and S. typhimurium impact the bactericidal efficacy of Boc-γ-D-Glu-L-Lys(Cbz)-D-boroAla?

- Methodological Answer : Strains encoding two DDL isoforms (e.g., E. coli) require higher compound concentrations (4× MIC) to inhibit both enzymes, while single-DDL organisms (e.g., S. aureus) are killed at 1× MIC. Use gene knockout models or RNA silencing to deplete individual DDL isoforms and measure changes in MIC/MBC ratios .

Q. What experimental strategies can resolve contradictions in D-boroAla’s activity loss upon purification of peptide conjugates?

- Methodological Answer : Purification-induced activity loss may arise from aggregation or structural instability. Employ circular dichroism (CD) spectroscopy to monitor secondary structure integrity post-purification. Compare antibacterial activity of crude vs. purified samples using disc diffusion assays, and optimize purification protocols (e.g., reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients) .

Q. How can researchers design resistance studies to evaluate the low spontaneous mutation frequency (8×10⁻⁸) observed for Boc-γ-D-Glu-L-Lys(Cbz)-D-boroAla?

- Methodological Answer : Conduct serial passage assays under sub-MIC pressure to enrich for resistant mutants. Whole-genome sequencing of resistant isolates can identify mutations in DDL or efflux pump regulators. Complement with biochemical assays (e.g., enzymatic inhibition kinetics) to correlate mutations with reduced compound affinity .

Q. What comparative approaches are recommended to assess Boc-γ-D-Glu-L-Lys(Cbz)-D-boroAla’s affinity for DDL variants across bacterial species?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics of the compound against purified DDL isoforms (e.g., E. coli DdlA vs. DdlB). Pair with in vivo efficacy studies in infection models to correlate affinity differences with therapeutic outcomes .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in D-Ala-D-Ala ligase inhibition data across bacterial species?

- Methodological Answer : Normalize intracellular D-Ala-D-Ala levels to bacterial biomass (e.g., via protein quantification). Use statistical tools like ANOVA with post-hoc Tukey tests to compare means across treatment groups. Include species with single-DDL (e.g., B. subtilis) and dual-DDL (e.g., S. typhimurium) to contextualize variability .

Q. What criteria should guide the selection of analytical techniques for characterizing Boc-γ-D-Glu-L-Lys(Cbz)-D-boroAla stability in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.